2,3,3-trimethylcyclobutan-1-one
Description
2,3,3-Trimethylcyclobutan-1-one (molecular formula: C₇H₁₂O; molecular weight: 112.17 g/mol) is a strained cyclic ketone characterized by a cyclobutane ring substituted with three methyl groups at positions 2, 3, and 3 (Figure 1). Its IUPAC name and structural identifiers include:
- CAS No.: 1449-49-6 (though this may refer to the 2,2,3-trimethyl isomer; see Note below) .
- InChI Key: RBHDWADFCMPOCU-UHFFFAOYSA-N .
- SMILES: CC1C(=O)CC1(C)C .
Note: The exact isomer (2,2,3- vs. 2,3,3-trimethyl) is inconsistently labeled across sources. This article assumes the 2,3,3-trimethyl structure based on explicit references in and .
Properties
CAS No. |
28290-01-9 |
|---|---|
Molecular Formula |
C7H12O |
Molecular Weight |
112.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,3-trimethylcyclobutan-1-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2,3,3-trimethyl-2-butanol with a strong acid like sulfuric acid can lead to the formation of the desired cyclobutanone through an intramolecular cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalytic processes to enhance yield and efficiency. Catalysts such as Lewis acids can facilitate the cyclization reactions, and continuous flow reactors may be employed to scale up the production while maintaining control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 2,3,3-Trimethylcyclobutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the cyclobutanone to alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The methyl groups on the cyclobutane ring can participate in substitution reactions, where halogens or other functional groups replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of light or a catalyst.
Major Products:
Oxidation: Formation of 2,3,3-trimethylcyclobutanone carboxylic acid.
Reduction: Formation of 2,3,3-trimethylcyclobutanol.
Substitution: Formation of halogenated derivatives like 2,3,3-trimethylcyclobutanone bromide.
Scientific Research Applications
2,3,3-Trimethylcyclobutan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2,3,3-trimethylcyclobutan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modification of these targets, leading to changes in biological activity or chemical reactivity. For example, in oxidation reactions, the compound may act as a substrate for oxidizing enzymes, leading to the formation of oxidized products.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2,3,3-trimethylcyclobutan-1-one with structurally related cyclobutanones and other cyclic ketones:
Key Comparative Insights:
Steric Effects: The three methyl groups in this compound create significant steric hindrance, reducing its reactivity in nucleophilic additions compared to unsubstituted cyclobutanone . In contrast, 2-methylcyclobutanone exhibits milder steric effects, enabling broader use in catalytic hydrogenation studies .
Electronic Effects :
- Fluorinated analogs like 3-(trifluoromethyl)cyclobutan-1-one display stronger electron-withdrawing properties, enhancing their stability in medicinal chemistry contexts .
- Methoxy-substituted derivatives (e.g., 3,3-dimethoxycyclobutan-1-one) offer polarity advantages for solubility in aqueous reaction systems .
Ring Strain and Reactivity: All cyclobutanones exhibit ring strain, but substituents modulate their behavior. For example, this compound’s bulky groups may stabilize transition states in [2+2] cycloadditions, whereas cyclobutanone itself is more prone to polymerization .
Biological Relevance :
- While this compound lacks direct biological data, structurally similar compounds like 3-(trifluoromethyl)cyclobutan-1-one are explored for enzyme inhibition due to their electronic profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
